Superior C–N Coupling Activity via PEPPSI Complex
In a head-to-head study of palladium PEPPSI and dimer complexes, the RuPhos-bearing complex 2b demonstrated the highest catalytic activity for the C–N coupling of 4-chloroanisole with morpholine. Under identical conditions (0.2 mol% catalyst loading, THF, 50 °C, 16h), the RuPhos-PEPPSI complex (2b) achieved a 97% yield, outperforming the corresponding SPhos and XPhos complexes, which showed significantly lower activity [1].
| Evidence Dimension | Catalytic Activity (Yield of C-N Coupling) |
|---|---|
| Target Compound Data | 97% yield |
| Comparator Or Baseline | SPhos-PEPPSI complex and XPhos-PEPPSI complex |
| Quantified Difference | RuPhos complex 2b proved most active; SPhos and XPhos complexes showed significantly lower catalytic activity (exact yields not specified in abstract, but reported as lower) |
| Conditions | C-N coupling of 4-chloroanisole with morpholine, 0.2 mol% catalyst loading, THF, 50 °C, 16h |
Why This Matters
For high-throughput screening and process development, selecting the most active ligand directly translates to lower catalyst loadings, reduced cost, and simpler purification, making RuPhos the superior choice for this challenging amination.
- [1] Voloshkin, V.; Liu, Y.; Beliš, M.; Peng, M.; Van Hecke, K.; Cazin, C. S. J.; Nolan, S. P. Synthesis, characterization, and reactivity of [Pd(phosphine)(py)Cl2] (PEPPSI) and [Pd(phosphine)Cl2]2 complexes. Dalton Transactions. 2023, 52(12), 3690-3698. View Source
